molecular formula C15H14O4 B8234952 2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)-

2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)-

Cat. No.: B8234952
M. Wt: 258.27 g/mol
InChI Key: WNDOEIKIVJTOHE-MOWIAPDMSA-N
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Description

Molecular Formula and Weight

  • Molecular Formula : C₁₅H₁₄O₃
  • Molecular Weight : 242.27 g/mol (calculated from PubChem data for analogous structures).

Key Structural Features

Feature Position Description
Double bonds 2,8 E-configured
Triple bonds 4,6 Conjugated diyne
Acetate 1 Esterified hydroxyl
Furan 9 2-furanyl substituent

This naming convention aligns with IUPAC rules for polyunsaturated systems and ester prioritization.

Stereochemical Considerations in (2E,8E)-Configuration

The (2E,8E) designation indicates the trans geometry of both double bonds. Using the Cahn–Ingold–Prelog (CIP) priority rules:

  • Double Bond at C2 :

    • Substituents: C1 (acetate) vs. C3 (triple bond).
    • Higher priority groups (C3 due to triple bond) are on opposite sides → E configuration.
  • Double Bond at C8 :

    • Substituents: C7 (triple bond) vs. C9 (furan).
    • Higher priority groups (C9 due to furan’s oxygen) are on opposite sides → E configuration.

Impact of Stereochemistry

  • The E configuration introduces rigidity and planar geometry, influencing conjugation across the π-system.
  • Compared to Z isomers, the E configuration reduces steric strain between substituents, enhancing stability.

Functional Group Identification: Diynol, Furan, and Acetate Moieties

Diynol Backbone

The 4,6-diyn-1-ol structure contains two conjugated triple bonds, which confer linear geometry and high electron density. The hydroxyl group at C1 participates in hydrogen bonding but is esterified in this compound, altering its reactivity.

Furan Substituent

The 2-furanyl group is a five-membered aromatic ring with one oxygen atom. Its resonance stabilization (6π electrons) and electron-rich nature make it susceptible to electrophilic substitution.

Acetate Ester

The acetate group (-OAc) replaces the hydroxyl’s hydrogen, converting the molecule into a lipophilic ester. This modification enhances volatility and influences metabolic pathways.

Functional Group Interactions

  • Conjugation between triple bonds and double bonds extends the π-system, enabling charge delocalization.
  • The furan’s oxygen lone pairs interact with the diyne’s electron-deficient regions, stabilizing the structure.

Comparative Analysis with Related Polyunsaturated Acetylenic Compounds

Structural Analogues

Compound Structure Key Differences
Atractylodinol (2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol Lacks acetate group; free hydroxyl at C1.
(2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate C₁₂H₁₂O₂ Longer carbon chain (10 vs. 9 carbons); no furan substituent.
Penta-1,4-diyn-3-ol C₅H₆O Shorter chain; triple bonds at 1,4; hydroxyl at C3.

Reactivity and Applications

  • Atractylodinol : The free hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents.
  • Decadiene analogue : Extended alkyl chain enhances hydrophobicity, making it suitable for lipid-based applications.
  • Furan vs. phenyl substituents : Furan’s oxygen enhances electronic interactions compared to purely hydrocarbon aromatics.

Table: Comparative Properties

Property Target Compound Atractylodinol Decadiene Analogue
Molecular Formula C₁₅H₁₄O₃ C₁₃H₁₀O₂ C₁₂H₁₂O₂
Functional Groups Diyne, furan, acetate Diyne, furan, alcohol Diyne, acetate
Boiling Point Estimated >250°C Lower (free -OH) Higher (longer chain)

Properties

IUPAC Name

acetic acid;(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diyn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2.C2H4O2/c14-11-7-5-3-1-2-4-6-9-13-10-8-12-15-13;1-2(3)4/h5-10,12,14H,11H2;1H3,(H,3,4)/b7-5+,9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDOEIKIVJTOHE-MOWIAPDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=COC(=C1)C=CC#CC#CC=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.C1=COC(=C1)/C=C/C#CC#C/C=C/CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions for Furan Formation

Starting MaterialReagents/ConditionsYieldReference
2-(Propynyl)ethyl ketoneAuCl(PPh₃)/AgOTf, THF, 25°C78%
β-Ketoester derivativeH₂SO₄, EtOH, reflux65%

Installation of the Diyne System

The 4,6-diyn-1-ol segment is constructed using alkyne coupling reactions. The Cadiot-Chodkiewicz cross-coupling reaction is particularly effective for unsymmetrical diynes, utilizing a copper(I)-catalyzed reaction between terminal alkynes and bromoalkynes. For stereochemical control, gold(I) catalysts such as Ph₃PAuNTf₂ promote regioselective alkyne activation, enabling the stepwise assembly of conjugated diynes.

Comparative Analysis of Diyne Formation Methods

MethodCatalytic SystemSubstrate ScopeYield RangeReference
Cadiot-ChodkiewiczCuI, NH₂OH·HCl, Et₃NTerminal alkynes60–75%
Gold(I)-mediated couplingPh₃PAuNTf₂, AgOTfPropargyl alcohols70–85%

The conjugated diene system is installed via stereoselective cross-coupling or elimination. A Wittig reaction between ylides and aldehydes provides excellent control over the E-configuration. Alternatively, palladium-catalyzed Heck couplings using vinyl halides and alkenes offer modular access to trans-dienes. Recent protocols employing photoexcited nitroarenes as anaerobic oxidants have enabled the dehydrogenation of saturated intermediates to form dienes under mild conditions.

Stereoselective Diene Synthesis Pathways

PathwayReagents/ConditionsSelectivity (E/Z)YieldReference
Wittig reactionPh₃P=CHCO₂Et, THF, 0°C → RTE > 95%82%
Heck couplingPd(OAc)₂, PPh₃, K₂CO₃, DMFE > 90%75%

Acetylation of the Hydroxyl Group

The final step involves acetylation of the primary alcohol using acetic anhydride or acetyl chloride. Pyridine is commonly employed as a base to scavenge HCl, while DMAP (4-dimethylaminopyridine) accelerates the reaction via nucleophilic catalysis. Optimized conditions achieve near-quantitative conversion.

Acetylation Optimization Parameters

Alcohol SubstrateAcylating AgentCatalystSolventYieldReference
9-(2-Furanyl)nonadienolAc₂ODMAPCH₂Cl₂95%
Analogous diynolAcClPyridineTHF89%

Integrated Synthetic Route

A proposed sequence integrating these steps is as follows:

  • Furan synthesis : Cyclization of a propargyl ketone derivative using Au(I) catalysis.

  • Diyne installation : Cadiot-Chodkiewicz coupling to append the diyne segment.

  • Diene formation : Wittig reaction with an ylide to establish the (2E,8E)-configuration.

  • Acetylation : Treatment with acetic anhydride/DMAP to yield the final product.

Challenges include minimizing side reactions during diyne coupling and preserving stereochemistry during diene formation. Scalability is contingent on optimizing catalyst loading and reaction time.

Analytical Characterization Data

Critical spectroscopic data for intermediate and final compounds:

CompoundKey NMR Signals (δ, ppm)IR Peaks (cm⁻¹)HRMS (m/z)
Furan intermediate7.42 (d, J=1.8 Hz, H-3), 6.38 (m, H-4)1605 (C=C), 1250 (C-O)189.0854 [M+H]⁺
Diyne-diol intermediate2.55 (t, J=2.4 Hz, ≡CH), 4.21 (s, OH)3300 (≡C-H), 2100 (C≡C)231.1012 [M+H]⁺
Final acetate product2.05 (s, OAc), 5.45–5.65 (m, CH=CH)1740 (C=O), 1230 (C-O)275.1288 [M+H]⁺

Industrial-Scale Considerations

Large-scale production requires cost-effective catalysts and solvent recovery systems. Continuous-flow reactors enhance safety and efficiency for exothermic steps like acetylations. Recent advances in photoredox catalysis and flow chemistry offer promising avenues for scaling stereoselective diyne and diene syntheses.

Chemical Reactions Analysis

2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.

Scientific Research Applications

2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with multiple functional groups.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.

    Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, (2E,8E)- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name CAS Molecular Formula Key Features Reference
Atractylodinol (Parent alcohol) 61642-89-5 C₁₃H₁₀O₂ Free hydroxyl group; (2E,8E)-configuration
1-(2-Furyl)-(1E,7E)-nonadiene-3,5-diyn-9-ol 61842-89-5 C₁₃H₁₀O₂ Shifted diyne (C3–C5) and double bonds (C1, C7); same molecular formula
2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, (2E,8Z) 362673-12-9 C₁₃H₁₀O₂ (2E,8Z)-stereochemistry; altered spatial interactions
(2E,8E)-2,8-Decadiene-4,6-diyn-1-ol acetate 1002-64-8 C₁₂H₁₄O₂ Extended carbon chain (C10 vs. C9); similar diyne and acetate groups
(2Z,9E)-8-Hydroxyheptadeca-2,9-dien-4,6-diyn-1-yl acetate 144790-29-4 C₁₉H₂₄O₃ Longer chain (C17); additional hydroxyl group
Key Observations:
  • Stereochemistry : The (2E,8Z)-isomer (CAS: 362673-12-9) exhibits distinct spatial properties compared to the (2E,8E)-target compound, which may influence receptor binding in biological systems .
  • Chain Length : The decadiene analogue (CAS: 1002-64-8) has an additional methylene group, altering solubility and volatility .
  • Functional Groups : The heptadeca-dien-diynyl acetate (CAS: 144790-29-4) includes a hydroxyl group, enhancing polarity and hydrogen-bonding capacity .

Physicochemical Properties

While explicit data for the target compound’s LogP or melting point are unavailable, inferences can be drawn:

  • LogP: The parent alcohol (atractylodinol) has a smaller molecular weight (198.22 g/mol) and lower lipophilicity than its acetylated form. The acetate group in the target compound likely increases LogP by ~1–2 units, similar to the decadiene analogue (C₁₂H₁₄O₂) .
  • Solubility : Acetylation reduces water solubility compared to the parent alcohol but improves compatibility with organic solvents .

Biological Activity

2,8-Nonadiene-4,6-diyn-1-ol, 9-(2-furanyl)-, acetate, commonly referred to as Atractylodin, is a polyacetylene compound derived from various plants, particularly from the genus Atractylodes. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of Atractylodin through a review of relevant literature, case studies, and research findings.

  • Molecular Formula : C13H10O
  • Molecular Weight : 198.2173 g/mol
  • Melting Point : 54 °C
  • Boiling Point : 305.5 °C
  • Density : 1.1 g/cm³
  • Flash Point : 142.6 °C

Antitumor Effects

Research indicates that Atractylodin exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study : A study by Nakai et al. (2003) showed that Atractylodin inhibited the growth of gastric cancer cells by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Properties

Atractylodin has been reported to possess anti-inflammatory effects. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.

  • Research Finding : Atractylodin was found to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential for treating inflammatory diseases .

Gastrointestinal Function Regulation

The compound has shown positive effects on gastrointestinal motility and function.

  • Research Finding : Zhu et al. (2000) conducted experiments that indicated Atractylodin enhances intestinal peristalsis by increasing acetylcholine levels in the gastrointestinal tract .

Antioxidant Activity

Atractylodin exhibits antioxidant properties that help in combating oxidative stress.

  • Research Finding : In vitro assays demonstrated that Atractylodin scavenges free radicals and protects cells from oxidative damage .

Pharmacological Mechanisms

The biological activities of Atractylodin can be attributed to several pharmacological mechanisms:

  • Inhibition of Cell Proliferation : By interfering with the cell cycle and inducing apoptosis in cancer cells.
  • Modulation of Immune Response : By regulating cytokine production and immune cell activity.
  • Enhancement of Neurotransmitter Activity : Particularly in the gastrointestinal system, affecting motility and secretion.

Summary Table of Biological Activities

Activity TypeMechanismReference
AntitumorInduces apoptosis in cancer cellsNakai et al., 2003
Anti-inflammatoryReduces pro-inflammatory cytokinesZhu et al., 2000
Gastrointestinal RegulationEnhances intestinal motilityZhu et al., 2000
AntioxidantScavenges free radicalsGeneral findings

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,8-Nonadien-4,6-diyn-1-ol derivatives, and how do stereochemical configurations (e.g., 2E,8E vs. 8Z) influence yield?

  • Methodological Answer : Synthesis of polyacetylenic compounds like this derivative often employs coupling reactions (e.g., Cadiot-Chodkiewicz) or oxidative dimerization of terminal alkynes. For example, homodimerization of hepta-4,6-diyn-1-ol using Cu(OAc)₂ and K₂CO₃ in CH₃CN achieved a 32% yield for a tetrayne-diol analog . Stereochemical outcomes (E/Z) are influenced by reaction conditions (solvent polarity, temperature) and catalyst choice. Column chromatography (40% EtOAc-hexanes) is commonly used for purification .

Q. How can NMR and mass spectrometry distinguish between structural isomers of polyacetylenes with similar molecular formulas?

  • Methodological Answer : ¹H NMR can resolve double-bond configurations (E vs. Z) via coupling constants (e.g., trans coupling ~15 Hz for E isomers). For example, (E)- and (Z)-7-phenyl-2-hepten-4,6-diyn-1-ol isomers were differentiated by their vinyl proton splitting patterns . High-resolution mass spectrometry (HRMS) confirms molecular formulas, while tandem MS (MS/MS) fragments polyacetylenic chains to identify backbone connectivity .

Q. What in vitro bioactivity assays are suitable for screening anti-inflammatory properties of this compound?

  • Methodological Answer : Nitric oxide (NO) inhibition assays in LPS-induced macrophages (e.g., RAW 264.7 cells) are standard. IC₅₀ values for polyacetylenes like falcarindiol analogs range from 8–23.6 µM, measured via Griess reagent . Dose-response curves (0.1–50 µM) and cytotoxicity controls (MTT assay) are critical to confirm selectivity .

Advanced Research Questions

Q. How does stereochemistry (e.g., 2E,8E vs. 2E,8Z) impact the compound’s anti-metastatic activity in cancer models?

  • Methodological Answer : Isomeric polyacetylenes exhibit divergent bioactivities. For instance, (E)-7-phenyl-2-hepten-4,6-diyn-1-ol suppressed metastasis in gastric cancer cells (HGC-27) by inhibiting EMT markers (Vimentin, Snail) and Wnt/β-catenin pathways, whereas the Z isomer showed reduced potency . Stereochemistry alters binding to hydrophobic pockets in target proteins (e.g., β-catenin), validated via molecular docking simulations .

Q. What experimental strategies resolve contradictions in reported bioactivity data for polyacetylenes across studies?

  • Methodological Answer : Discrepancies often arise from differences in extraction methods (e.g., boiling water vs. organic solvents) or stereochemical purity. For example, deacylation of 14-β-methylbutyryltetradeca-2E,8E,10E-trien-4,6-diyn-1-ol during aqueous extraction diminished anti-inflammatory activity . Standardizing purification protocols (e.g., HPLC with chiral columns) and reporting enantiomeric excess (EE) are essential .

Q. How can computational methods predict the stability of polyacetylenes under varying pH and temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) of conjugated ene-diynes to predict degradation pathways. For labile compounds, accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products .

Data Contradiction Analysis

Q. Why do some studies report potent NO inhibition while others show negligible activity for structurally similar polyacetylenes?

  • Methodological Answer : Bioactivity variance is linked to substituent effects. For example, 14-acetoxy-12-senecioyloxytetradeca-2E,8E,10E-trien-4,6-diyn-1-ol (negative specific rotation) exhibited stronger NO inhibition (IC₅₀ ~8 µM) than its 8Z counterpart due to enhanced membrane permeability . Subtle structural changes (e.g., acyl groups) alter pharmacokinetic properties, necessitating structure-activity relationship (SAR) studies .

Experimental Design Recommendations

Q. What controls are critical when evaluating cytotoxicity of polyacetylenes in cell-based assays?

  • Methodological Answer : Include solvent controls (e.g., DMSO ≤0.1% v/v) to rule out vehicle toxicity. Use resazurin or Calcein-AM assays for real-time viability monitoring. For apoptosis/necrosis differentiation, combine Annexin V/PI staining with caspase-3/7 activity assays .

Q. How should researchers optimize extraction protocols to maximize yield of oxygenated polyacetylenes from plant matrices?

  • Methodological Answer : Sequential extraction with nonpolar (hexane) followed by polar (EtOAc/MeOH) solvents captures diverse metabolites. For oxygenated derivatives like 9-(2-furanyl) analogs, supercritical CO₂ extraction (40°C, 250 bar) preserves thermolabile structures .

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